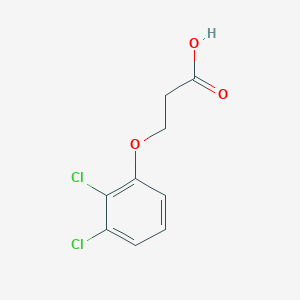

3-(2,3-Dichlorophenoxy)propanoic acid

Description

Historical Context and Evolution of Phenoxyalkanoic Acid Herbicides

The era of modern chemical weed control began in the 1940s with the development of phenoxyacetic acid herbicides, most notably 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.orgresearchgate.netmt.gov This discovery was a transformative event in agriculture, providing the first successful selective herbicide capable of controlling broadleaf weeds in cereal crops like wheat, corn, and rice without harming the crop itself. researchgate.netmt.gov The commercial release of 2,4-D in 1946 marked a significant shift from mechanical to chemical weed management, greatly enhancing crop yields. wikipedia.orgmt.gov

Following the success of 2,4-D, researchers explored modifications to the basic phenoxyalkanoic acid structure, leading to the development of related compounds, including those with a propanoic acid side chain instead of an acetic acid one. This led to the creation of herbicides like Dichlorprop (B359615) (2-(2,4-dichlorophenoxy)propanoic acid), which expanded the range of controllable weeds. wikipedia.org These compounds offered different levels of activity, selectivity, and persistence in the environment.

Classification within Synthetic Auxins and Plant Growth Regulators

3-(2,3-Dichlorophenoxy)propanoic acid is classified as a synthetic auxin. ucanr.eduunl.edu Synthetic auxins are man-made compounds that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), which is a primary regulator of plant growth and development. nufarm.com

At the molecular level, these compounds disrupt normal plant processes by inducing rapid and uncontrolled cell division and elongation. gcwgandhinagar.com The mechanism of action involves binding to auxin receptors in plant cells, which leads to a cascade of downstream effects. nih.gov This includes alterations in cell wall plasticity, protein synthesis, and the production of other hormones like ethylene (B1197577). ucanr.eduwikipedia.org In susceptible broadleaf plants, this hormonal imbalance leads to tissue damage, abnormal growth (such as stem curling and leaf withering), and ultimately, plant death. mt.govucanr.edu Because monocotyledonous plants (like grasses and cereals) are generally less sensitive to these effects, phenoxyalkanoic acids can be used as selective herbicides. unl.edu

The key structural features for a compound to exhibit auxin-like activity include an unsaturated ring system and a carboxylic acid side chain, or a group that can be converted to one. unl.edu

| Property | Description |

| Chemical Class | Phenoxyalkanoic Acid |

| Functional Group | Synthetic Auxin |

| Mechanism of Action | Mimics natural auxin (IAA), causing uncontrolled growth in susceptible plants. wikipedia.org |

| Primary Physiological Effects | Affects cell elongation, cell division, and protein synthesis. ucanr.edugcwgandhinagar.com |

Current Research Landscape and Academic Significance

While extensive research exists for the broader class of phenoxyalkanoic acid herbicides and specific isomers like 2,4-D and Dichlorprop, dedicated academic studies focusing specifically on this compound are not widely available in published literature. Commercial suppliers list it as a chemical available for research purposes, such as in proteomics. scbt.com

The academic significance of this specific isomer would likely lie in comparative studies with its more common counterparts (e.g., the 2,4-dichloro and 2,5-dichloro isomers). Such research would be valuable for understanding structure-activity relationships, determining how the specific placement of chlorine atoms on the phenyl ring influences its interaction with auxin receptors, its herbicidal efficacy, selectivity, and its environmental degradation pathways. Research into different isomers helps in the development of more effective and environmentally benign herbicides.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c10-6-2-1-3-7(9(6)11)14-5-4-8(12)13/h1-3H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNLCJQJWPINRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201339779 | |

| Record name | 3-(2,3-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7170-58-3 | |

| Record name | 3-(2,3-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Studies

Advanced Synthetic Routes for Dichlorophenoxypropanoic Acids

The synthesis of dichlorophenoxypropanoic acids is primarily achieved through variations of the Williamson ether synthesis. This method involves the reaction of a corresponding dichlorophenol with an appropriate propanoic acid derivative.

One advanced synthetic route involves the condensation of a dichlorophenol with a chloropropionic acid in the presence of a base and a suitable solvent. For instance, the synthesis of the related isomer, 2-(2,4-dichlorophenoxy)propanoic acid, has been accomplished by reacting 2,4-dichlorophenol (B122985) with 2-chloropropionic acid using potassium hydroxide (B78521) as the base in a dimethyl sulfoxide (B87167) (DMSO) solvent. google.com The use of DMSO instead of water as the reaction medium has been shown to improve the condensation yield to over 90%. google.com The reaction is typically carried out at elevated temperatures, for example, 80 °C, for several hours. google.com A catalyst, such as dimethylaminopyridine or a quaternary ammonium (B1175870) salt, can also be employed to facilitate the reaction. google.com

An alternative methodology for synthesizing related phenoxypropanoic acids involves the reaction of a phenol (B47542) with β-propiolactone in an aqueous solution of sodium hydroxide. This method was demonstrated for the synthesis of 3-(2,4-dibromophenoxy)propanoic acid, where 2,4-dibromophenol (B41371) was refluxed with β-propiolactone and NaOH. chemicalbook.com After the reaction, the mixture is acidified to precipitate the final acid product. chemicalbook.com This approach provides a direct route to 3-phenoxypropanoic acid structures.

| Reactant 1 | Reactant 2 | Base | Solvent | Catalyst (optional) | Temperature | Yield |

|---|---|---|---|---|---|---|

| 2,4-Dichlorophenol | 2-Chloropropionic acid | Potassium Hydroxide | Dimethyl Sulfoxide (DMSO) | Dimethylaminopyridine | 80 °C | ~93% |

Stereoselective Synthesis of Enantiomers

Phenoxypropanoic acids bearing a chiral center at the alpha-carbon of the propanoic acid moiety, such as 2-(dichlorophenoxy)propanoic acid isomers, exist as a pair of enantiomers. While direct asymmetric synthesis routes are a subject of ongoing research, a predominant method for obtaining enantiomerically pure forms is the separation of racemic mixtures.

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for the enantioselective separation of these compounds. nih.govchiraltech.com This is achieved by using chiral stationary phases (CSPs) that interact differently with each enantiomer. jiangnan.edu.cn

Commonly used CSPs include cyclodextrin-based columns, such as permethylated α-cyclodextrin, which has been successfully used to separate the (R) and (S) enantiomers of dichlorprop (B359615) [(RS)-2-(2,4-dichlorophenoxy)propanoic acid]. nih.gov Another class of effective CSPs are anion exchangers, such as CHIRALPAK QN-AX and QD-AX, which are based on quinine (B1679958) and quinidine (B1679956) derivatives. chiraltech.com The separation mechanism on these phases relies on the ionic exchange between the protonated chiral selector and the anionic acidic analytes. chiraltech.com

| Technique | Chiral Stationary Phase | Mobile Phase | Detection Wavelength | Typical Retention Times |

|---|---|---|---|---|

| HPLC | Permethylated α-cyclodextrin (Nucleodex-α-PM) | 70% (v/v) Methanol and 30% (v/v) NaH2PO4 (50 mM, pH 3.0) | 230 nm | (R)-dichlorprop: 6.7 min, (S)-dichlorprop: 8.6 min |

Preparation and Characterization of Novel Derivatives and Analogs

The carboxylic acid group of 3-(2,3-Dichlorophenoxy)propanoic acid is a versatile functional handle for the preparation of various derivatives. Standard chemical transformations can be applied to synthesize esters, salts, and amides.

Salts and Esters: Like other carboxylic acids, dichlorophenoxypropanoic acids can be converted into a variety of salts and esters. bcpcpesticidecompendium.org Commercially available forms of the related herbicide dichlorprop include salts such as dimethylamine, potassium, and sodium salts, and esters like butotyl, isooctyl, and methyl esters. bcpcpesticidecompendium.orgwikipedia.org These derivatives often exhibit different physical properties, such as solubility, compared to the parent acid.

Amides and Thioureas: More complex derivatives can also be synthesized. For example, research on the related 2-(2,4-dichlorophenoxy)acetic acid has shown that it can be converted into a series of N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides. mdpi.com This synthesis proceeds by first converting the carboxylic acid to its corresponding acid chloride, followed by reaction with an appropriate amine to form an amide, which is then further elaborated into the final thiourea (B124793) derivatives. mdpi.com

Photochemical Derivatives: Irradiation of aqueous solutions of dichlorophenoxypropanoic acids can lead to the formation of various degradation products. Studies on dichlorprop have identified hydroxylated derivatives, such as 2-(4-chloro-2-hydroxyphenoxy)propanoic acid, and products resulting from cleavage of the ether bond, like 2,4-dichlorophenol. nih.gov

| Derivative Type | Example | Parent Compound Isomer |

|---|---|---|

| Salt | Dichlorprop-potassium | 2-(2,4-Dichlorophenoxy)propanoic acid |

| Ester | Dichlorprop-methyl | 2-(2,4-Dichlorophenoxy)propanoic acid |

| Amide/Thiourea | 2-(2,4-Dichlorophenoxy)-N-(...-arylthioureido)ethyl)acetamide | 2-(2,4-Dichlorophenoxy)acetic acid (analog) |

| Photochemical Product | 2-(4-Chloro-2-hydroxyphenoxy)propanoic acid | 2-(2,4-Dichlorophenoxy)propanoic acid |

Complexation Studies with Metal Ions

The carboxylate group of dichlorophenoxypropanoic acids can act as a ligand, coordinating with various metal ions to form metal complexes. The ability of these compounds to form complexes with biologically relevant metal ions has been a subject of investigation.

Studies have been conducted on the complexation of 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP) with several divalent metal ions, including Zinc(II), Copper(II), Nickel(II), Cobalt(II), Lead(II), and Cadmium(II). researchgate.net These complexes are typically prepared by reacting the herbicide with a corresponding metal salt. The resulting solid complexes have been characterized using various analytical techniques. researchgate.net

Elemental analysis helps in establishing the stoichiometry of the complexes. For example, the zinc complex with 2,4-DP was found to have the formula Zn(C₉H₇O₃Cl₂)₂·1.5H₂O. researchgate.net Infrared (IR) spectroscopy provides insight into the coordination mode of the ligand, while thermal analysis methods (TG, DTG, DTA) are used to study the thermal decomposition pathways of these complexes. researchgate.net These studies indicate that the thermal decomposition often proceeds through dehydration followed by the decomposition of the anhydrous compound. researchgate.net

| Metal Ion | Molecular Formula of the Solid Complex |

|---|---|

| Zinc(II) | Zn(C₉H₇O₃Cl₂)₂·1.5H₂O |

| Lead(II) | Pb(C₉H₇O₃Cl₂)₂·H₂O |

| Cadmium(II) | Cd(C₉H₇O₃Cl₂)₂·H₂O |

Molecular Structure, Conformation, and Intermolecular Interactions

X-ray Crystallographic Analysis and Crystal Packing Features

A definitive understanding of the three-dimensional structure of 3-(2,3-Dichlorophenoxy)propanoic acid in the solid state would be achieved through single-crystal X-ray diffraction. This powerful analytical technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule.

Key data that would be presented in a crystallographic analysis includes:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Molecular Geometry: The precise coordinates of each atom would allow for a detailed description of the molecular structure, including the planarity of the dichlorophenyl ring and the geometry of the propanoic acid side chain.

A representative data table for such an analysis would resemble the following:

| Crystallographic Parameter | Value |

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules per unit cell) | To be determined |

Spectroscopic Characterization for Structural Elucidation

A combination of spectroscopic techniques is essential for confirming the molecular structure of this compound and understanding its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide information on the chemical environment of the hydrogen atoms, revealing the substitution pattern on the aromatic ring and the structure of the propanoic acid chain through chemical shifts and spin-spin coupling patterns.

¹³C NMR spectroscopy would identify the number of unique carbon environments within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule. Key vibrational bands would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O ether stretches, and vibrations associated with the dichlorinated aromatic ring.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation.

A summary of expected spectroscopic data could be tabulated as follows:

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Aromatic protons, methylene (B1212753) protons (CH₂), methine proton (CH), and carboxylic acid proton (COOH) with specific chemical shifts and coupling constants. |

| ¹³C NMR | Signals for aromatic carbons, carbonyl carbon, ether-linked carbon, and other aliphatic carbons. |

| IR (cm⁻¹) | Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-O stretches, and C-Cl stretches. |

| Mass Spectrum (m/z) | Molecular ion peak corresponding to the molecular weight of C₉H₈Cl₂O₃ and characteristic fragment ions. |

Conformational Analysis through Computational and Experimental Approaches

The flexibility of the propanoic acid side chain allows this compound to adopt various conformations. Understanding these conformational preferences is crucial as they can influence the molecule's biological activity and physical properties.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to predict the stable conformations of the molecule. By rotating key dihedral angles (e.g., the C-O-C-C and O-C-C-C bonds), a potential energy surface can be generated to identify low-energy conformers.

Experimental Techniques: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could provide experimental evidence for the predominant conformation in solution by measuring through-space interactions between protons.

The results of a conformational analysis would typically include:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) |

| Conformer 1 | To be calculated | To be calculated | To be calculated |

| Conformer 2 | To be calculated | To be calculated | To be calculated |

| Conformer 3 | To be calculated | To be calculated | To be calculated |

Supramolecular Architectures and Hydrogen Bonding Networks

In the solid state, carboxylic acids like this compound are expected to form well-defined supramolecular structures through intermolecular interactions, primarily hydrogen bonding.

Hydrogen Bonding: The carboxylic acid functional group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that molecules of this compound would form centrosymmetric dimers in the solid state, where the carboxylic acid groups of two molecules are linked by a pair of O-H···O=C hydrogen bonds.

The characterization of these networks would be derived from the X-ray crystallographic data mentioned in section 3.1. A table summarizing the key hydrogen bonding parameters would be presented as follows:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···O | To be determined | To be determined | To be determined | To be determined |

Biological Mechanisms of Action and Physiological Responses in Plants

Elucidation of Auxin-Mimicry Pathways and Downstream Effects

3-(2,3-Dichlorophenoxy)propanoic acid, like other phenoxy herbicides, functions as a synthetic auxin, meaning it structurally and functionally resembles natural auxins like IAA. unl.edupressbooks.pub This mimicry allows it to hijack the plant's natural auxin signaling pathways. At the molecular level, the introduction of this synthetic auxin leads to an overdose effect, triggering a cascade of downstream events that disrupt normal plant growth and development. nih.gov

One of the primary downstream effects is the uncontrolled expression of auxin-responsive genes. nih.gov This leads to a variety of physiological aberrations, including epinasty (downward bending of leaves), stem twisting, and callus formation at the nodes. The compound is thought to increase cell wall plasticity, stimulate the biosynthesis of proteins, and elevate the production of ethylene (B1197577), another key plant hormone. wikipedia.org The abnormal and excessive cell division and elongation induced by this hormonal imbalance ultimately damage the vascular tissues, impairing the transport of water and nutrients, which contributes to the plant's death. wikipedia.org

The physiological responses to this compound are dose-dependent. At low concentrations, it can act as a plant growth regulator, stimulating cell growth, while at higher concentrations, its phytotoxic effects become prominent. unl.edupressbooks.pub

Interactions with Plant Hormone Receptors and Signaling Cascades

The molecular basis of auxin perception and the initial steps of the signaling cascade involve the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors. nih.govnih.gov Auxin molecules, both natural and synthetic, bind to a pocket in the TIR1/AFB proteins. This binding event stabilizes the interaction between the TIR1/AFB protein and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. nih.govnih.gov

The formation of this ternary complex (TIR1/AFB-auxin-Aux/IAA) targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. nih.gov The degradation of Aux/IAA proteins relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. nih.gov This derepression leads to the large-scale changes in gene expression that drive the physiological responses associated with auxin action.

While the general mechanism is understood, the specific binding affinities of different auxin mimics to the various TIR1/AFB receptors can vary, contributing to their differential herbicidal activity. Research on various phenoxy-carboxylate auxins has shown differences in their binding to representative receptor clades in Arabidopsis, namely TIR1, AFB2, and AFB5. For instance, dichlorprop (B359615) and mecoprop (B166265) have demonstrated significantly higher binding to TIR1 compared to 2,4-D and MCPA. researchgate.net The specific binding characteristics of this compound to these receptors are a key determinant of its biological activity.

| Auxin Compound | Receptor Clade | Relative Binding Affinity |

|---|---|---|

| Dichlorprop* | TIR1 | Higher than 2,4-D and MCPA |

| Mecoprop | TIR1 | Higher than 2,4-D and MCPA |

| 2,4-D | TIR1 | Lower than Dichlorprop and Mecoprop |

| MCPA | TIR1 | Lower than Dichlorprop and Mecoprop |

Molecular Transport and Distribution within Plant Tissues

The systemic nature of this compound's herbicidal action relies on its efficient transport and distribution throughout the plant from the point of application. Like other systemic herbicides, it is absorbed by the leaves and translocated to other parts of the plant, particularly to areas of active growth such as meristems. wikipedia.orgherts.ac.uk

The transport of auxinic herbicides occurs through both the xylem and phloem, the two main components of the plant's vascular system. purdue.edu Xylem transports water and minerals from the roots to the rest of the plant, while phloem transports sugars and other organic molecules from the leaves (sources) to areas of growth or storage (sinks). purdue.edu Foliar-applied herbicides, like this compound, primarily move within the phloem, allowing them to reach and accumulate in meristematic tissues where they exert their toxic effects. purdue.edu

Effects on Plant Cellular Processes and Metabolism

The primary effect of this compound at the cellular level is the disruption of normal cell division and elongation. wikipedia.org The sustained high levels of perceived auxin activity lead to uncontrolled and disorganized growth. This is visually manifested as tissue swelling, curling, and the formation of calluses. wikipedia.org

Beyond these morphological changes, synthetic auxins can also impact various metabolic processes. The increased protein synthesis and ethylene production are key metabolic responses. wikipedia.org Furthermore, the degradation of phenoxyalkanoic acids in plants can occur through various metabolic pathways. While specific studies on the metabolism of this compound are limited, research on similar compounds suggests that degradation can involve processes such as hydroxylation, cleavage of the acid side-chain, decarboxylation, and ring opening. wikipedia.org The metabolic fate of the propionic acid moiety, for instance, has been shown in related compounds to involve cleavage from the parent molecule followed by catabolism. wikipedia.org The ability of a plant to metabolize and detoxify the herbicide is a key factor in determining its tolerance or susceptibility.

Structure-Activity Relationships Governing Biological Efficacy

The biological efficacy of phenoxy herbicides is intricately linked to their chemical structure. nih.gov Factors such as the type and position of substituents on the aromatic ring and the nature of the carboxylic acid side chain all play a crucial role in determining the molecule's auxin-like activity. nih.gov

For phenoxyacetic acid derivatives, the presence and position of chlorine atoms on the phenyl ring are critical. A halogen at the 4-position of the aromatic ring is generally important for high auxinic activity, whereas a halogen at the 3-position can lead to reduced activity. nih.gov The polarity of the molecule, influenced by the substitution pattern, also affects its biological activity. For instance, 2,3-dichlorophenoxyacetic acid has been shown to have the highest polarity among a series of tested phenoxyacetic acid herbicides. nih.gov

Furthermore, many phenoxypropanoic acids, including dichlorprop, are chiral molecules, meaning they exist as two non-superimposable mirror images called enantiomers (R and S isomers). wikipedia.org It has been established for dichlorprop (specifically the 2,4-dichloro isomer) that only the (R)-enantiomer is biologically active as an herbicide. wikipedia.org This stereoselectivity highlights the specific structural requirements for binding to the auxin receptors and initiating the downstream signaling cascade. The herbicidal efficacy of this compound is therefore also expected to be dependent on its stereochemistry.

| Compound Name |

|---|

| This compound |

| Indole-3-acetic acid (IAA) |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| Mecoprop |

| MCPA (2-methyl-4-chlorophenoxyacetic acid) |

| 2,3-Dichlorophenoxyacetic acid |

Environmental Fate and Biotransformation Pathways

Transformation Products and their Environmental SignificanceThe specific breakdown products (transformation products) of 3-(2,3-Dichlorophenoxy)propanoic acid and their potential environmental impact have not been identified or studied.

To obtain the information requested, new scientific research focusing specifically on the environmental behavior of this compound would be required.

Advanced Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Techniques for Enantiomer Separation and Quantification

As 3-(2,3-Dichlorophenoxy)propanoic acid possesses a chiral center, it exists as a pair of enantiomers. These stereoisomers can exhibit different biological activities and degradation rates in the environment. Consequently, methods that can separate and quantify individual enantiomers are crucial for a comprehensive understanding of its environmental fate and impact. High-performance liquid chromatography (HPLC) and other chromatographic techniques are primary tools for this purpose.

The separation of enantiomers is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based and cyclodextrin-based CSPs are commonly employed for the chiral separation of acidic compounds like chlorophenoxy acid herbicides. jiangnan.edu.cn For instance, research on the related compound dichlorprop (B359615) [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] has demonstrated successful enantioseparation using a Nucleodex-α-PM column, which has permethylated α-cyclodextrin as the chiral stationary phase. nih.gov In that study, the (R)- and (S)-enantiomers of dichlorprop were baseline separated, allowing for their individual quantification. nih.gov

Nano-liquid chromatography (nano-LC) has also been applied for the enantiomeric separation of chlorophenoxy acid herbicides, offering high resolution at very low flow rates. researchgate.net A study utilizing a vancomycin-modified silica (B1680970) particle CSP in a packed capillary column successfully separated the enantiomers of dichlorprop and other related herbicides. researchgate.net The choice of mobile phase composition, including pH and organic modifier concentration, is critical for optimizing the separation. researchgate.netnih.gov

Table 1: Example Chromatographic Conditions for Enantiomer Separation of Dichlorprop This table illustrates typical conditions used for the related compound 2-(2,4-Dichlorophenoxy)propanoic acid, demonstrating the methodology applicable to this compound.

| Parameter | Condition | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Column | Nucleodex-α-PM (200 x 4.0 mm) | nih.gov |

| Chiral Stationary Phase | Permethylated α-cyclodextrin | nih.gov |

| Detection Wavelength | 230 nm | nih.gov |

| Retention Time (R)-enantiomer | 6.7 min | nih.gov |

| Retention Time (S)-enantiomer | 8.6 min | nih.gov |

| Detection Limit | 0.1 µM | nih.gov |

Mass Spectrometry-Based Approaches for Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying the metabolites of this compound in biological and environmental samples. This technique combines the separation capabilities of LC with the high sensitivity and specificity of MS, enabling the detection and structural elucidation of transformation products. nih.govnih.gov

In a typical workflow, a sample extract is separated by LC, and the eluent is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the parent compound and its metabolites. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, which helps in determining the elemental composition of unknown metabolites. thermofisher.com

Further structural information is obtained through tandem mass spectrometry (MS/MS). In this process, specific parent ions are selected and fragmented, and the resulting fragment ions (product ions) are detected. This fragmentation pattern provides a structural fingerprint that helps to identify the metabolite. thermofisher.comualberta.ca For phenoxyacetic acid herbicides, common metabolic pathways include hydroxylation of the aromatic ring and degradation of the side chain, and the resulting products can be identified by characteristic mass shifts and fragmentation patterns. nih.gov Advanced data acquisition strategies, such as data-dependent acquisition (DDA), can automatically trigger MS/MS analysis for potential metabolites, improving the comprehensiveness of metabolite profiling. thermofisher.com

Table 2: Example LC-MS/MS Parameters for Phenoxyacid Herbicide Analysis This table shows representative parameters for the analysis of related phenoxyacid herbicides, illustrating the approach for detecting this compound and its metabolites.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Source |

| Mecoprop (B166265) | 213.0 | 141.0 | 167.0 | nih.gov |

| 2,4-D | 219.0 | 161.0 | 175.0 | nih.gov |

| MCPA | 199.0 | 141.0 | 155.0 | nih.gov |

Spectroscopic Methods for Characterization and Detection

Spectroscopic methods are fundamental for the unequivocal structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are primary techniques for elucidating the molecular structure. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the structure of the carbon skeleton. For this compound, characteristic signals would include those from the protons and carbons of the propanoic acid side chain and the dichlorinated aromatic ring. The chemical shifts and coupling patterns of the aromatic protons would be specific to the 2,3-substitution pattern. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include a strong carbonyl (C=O) stretch from the carboxylic acid group and C-O stretches from the ether linkage and carboxylic acid. nist.gov

UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy can be used for quantification and to study interactions, such as those with cyclodextrins during chiral separation research. nih.gov The aromatic ring in the molecule gives rise to characteristic UV absorption maxima.

Immunochemical Assays for Trace Analysis

Immunochemical assays, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), are highly sensitive and specific methods for detecting trace amounts of chemicals in complex samples like water, soil, and biological fluids. hh-ra.org These assays utilize the specific binding between an antibody and its target antigen.

For the analysis of this compound, a specific antibody that recognizes the molecule would need to be developed. This is typically done by conjugating the target molecule (or a derivative) to a larger carrier protein and immunizing an animal to produce antibodies. fao.org In a competitive immunoassay format, a known amount of a labeled tracer competes with the analyte in the sample for a limited number of antibody binding sites. The signal generated from the bound tracer is inversely proportional to the concentration of the analyte in the sample. hh-ra.orgrsc.org

Fluorescence polarization immunoassay (FPIA) is another homogeneous immunoassay format that has been successfully developed for related herbicides like 2,4-D and dichlorprop. fao.orgresearchgate.netnih.gov This technique measures the change in the polarization of fluorescent light emitted by a tracer molecule. When the small fluorescent tracer is bound by a large antibody, its rotation slows, and the polarization of its emitted light increases. The presence of the target analyte in a sample competes for antibody binding, leaving more tracer unbound and resulting in lower polarization. fao.orgresearchgate.net These immunoassays are valued for their speed, cost-effectiveness, and suitability for high-throughput screening of large numbers of samples. hh-ra.orgrsc.org

Table 3: Example Performance of a Polarization Fluoroimmunoassay for Dichlorprop This table presents data for the related compound 2-(2,4-Dichlorophenoxy)propanoic acid to demonstrate the capabilities of immunochemical techniques.

| Parameter | Value | Source |

| Assay Type | Polarization Fluorescence Immunoassay | fao.org |

| Analyte | Dichlorprop | fao.org |

| Detection Range | 0.01 µg/mL to 100 µg/mL | fao.org |

| Cross-Reactivity | Low against structurally similar compounds | fao.org |

| Application | Screening in spiked apple samples | fao.org |

Computational and Theoretical Studies in Chemical Biology and Environmental Science

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery and toxicology for identifying potential biological targets and elucidating interaction mechanisms.

While specific molecular docking studies on 3-(2,3-Dichlorophenoxy)propanoic acid are not widely available in the literature, research on structurally similar compounds, such as derivatives of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), provides valuable insights. mdpi.com For instance, studies on these related molecules have explored their interaction with enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. mdpi.com

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be modeled and its geometry optimized. Docking software then calculates the most stable binding poses of the ligand within the protein's active site, ranked by a scoring function that estimates the binding affinity (ΔG), often expressed in kcal/mol. mdpi.com

The analysis of the docked pose reveals key molecular interactions, such as:

Hydrogen Bonds: The carboxylic acid group of the ligand is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Tyrosine) in the active site. mdpi.com

Hydrophobic Interactions: The dichlorophenyl ring can engage in hydrophobic interactions with nonpolar residues.

These computational predictions help to formulate hypotheses about the compound's mechanism of action and potential off-target effects, which can then be tested experimentally. nih.gov

Table 1: Illustrative Molecular Docking Results for a Phenoxyacetic Acid Derivative with COX-2 This table is based on findings for analogous compounds to illustrate the typical data generated in such a study.

| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| 2,4-Dichlorophenoxyacetic acid derivative | COX-2 (e.g., 4M11) | -10.4 | Arg 120, Tyr 355 | Hydrogen Bonding |

Data sourced from studies on analogous compounds for illustrative purposes. mdpi.com

Quantum Chemical Calculations for Reactivity and Degradation Pathway Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. mdpi.com These methods can predict various molecular properties, such as the distribution of electron density, molecular orbital energies, and electrostatic potential.

For this compound, these calculations can predict:

Reactivity Descriptors: Parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

Electrostatic Potential Maps: These maps visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites susceptible to metabolic attack. The oxygen atoms of the carboxyl and ether groups, for example, are expected to be electron-rich.

Degradation Pathways: By modeling the reaction energies of potential degradation steps, quantum chemistry can help predict the most likely metabolic or environmental degradation pathways. For related phenoxyalkanoic acid herbicides, microbial degradation is a key process. researchgate.net This often begins with the cleavage of the ether bond by α-ketoglutarate-dependent dioxygenase enzymes, followed by the breakdown of the resulting dichlorophenol. nih.gov

Table 2: Key Reactivity Descriptors Calculable via Quantum Chemistry

| Descriptor | Definition | Significance for Reactivity/Degradation |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap implies higher chemical reactivity and lower stability. |

| Chemical Hardness (η) | Resistance to change in electron distribution | A measure of the molecule's stability. |

| Electrophilicity (ω) | A measure of the ability to accept electrons | Predicts reactivity towards nucleophiles. |

These theoretical calculations provide a framework for understanding the compound's intrinsic stability and how it might be transformed in biological systems and the environment.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. dntb.gov.ua An MD simulation of this compound complexed with a target protein would provide deeper insights into the binding process.

The key information obtained from MD simulations includes:

Binding Stability: By tracking the position of the ligand within the binding site over the course of the simulation (typically nanoseconds to microseconds), researchers can assess the stability of the docked pose. A ligand that remains consistently in the active site is considered a stable binder.

Conformational Changes: MD simulations can reveal how the protein and ligand change their shapes to accommodate each other, a concept known as "induced fit." This can uncover subtle but critical aspects of the interaction that static models might miss.

Role of Water Molecules: These simulations explicitly model the surrounding water molecules, which can play a crucial role in mediating ligand-protein interactions by forming water-bridged hydrogen bonds.

Free Energy of Binding: Advanced MD techniques can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.

By simulating the dynamic behavior of the compound in a biological environment, MD studies can validate docking results and provide a more realistic understanding of the molecular recognition process. dntb.gov.ua

Environmental Fate Modeling and Risk Assessment Prediction

Predicting the environmental fate of a chemical is essential for assessing its potential risks. Environmental fate models are computational tools that simulate a chemical's transport, distribution, and degradation in the environment. nih.gov

For this compound, multimedia fugacity models are often used. cefic-lri.org These models divide the environment into interconnected compartments (air, water, soil, sediment) and predict the chemical's distribution based on its physicochemical properties and environmental degradation rates. cefic-lri.org

Key parameters required for these models include:

Partition Coefficients: Such as the octanol-water partition coefficient (Kow), which indicates the tendency of the compound to partition into organic matter versus water.

Vapor Pressure: Determines the likelihood of volatilization into the atmosphere.

Water Solubility: Affects the compound's concentration and mobility in aquatic systems.

Degradation Half-lives: Rates of degradation in different compartments (e.g., soil, water) due to processes like biodegradation and photolysis. nih.gov

The output of these models is a Predicted Environmental Concentration (PEC) for each compartment. In a predictive risk assessment, the PEC is compared to the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects are not expected to occur. umweltbundesamt.de The ratio of these two values (PEC/PNEC) is the risk quotient. A risk quotient greater than one suggests a potential for environmental risk, warranting further investigation or regulatory action. blm.govepa.gov

Table 3: Components of a Predictive Environmental Risk Assessment

| Component | Description | Example for this compound |

| Emission Estimation | Quantifying the amount of the chemical released into the environment. | Estimated release from agricultural application or industrial discharge. |

| Fate Modeling | Using models to predict the distribution and concentration in the environment (PEC). | A fugacity model calculating concentrations in soil and water. |

| Effects Assessment | Determining the concentration at which the chemical has no adverse effects on organisms (PNEC). | Derived from ecotoxicity data on algae, daphnia, or fish. |

| Risk Characterization | Comparing the predicted exposure to the no-effect level (PEC/PNEC ratio). | Calculating the risk quotient for aquatic ecosystems. |

Emerging Research Directions and Future Perspectives

Investigation of Herbicide Resistance Mechanisms at the Molecular Level

The sustained efficacy of any herbicide is challenged by the evolution of resistance in weed populations. Understanding the molecular basis of this resistance is paramount for developing effective and durable weed management strategies. Research into herbicides chemically related to 3-(2,3-Dichlorophenoxy)propanoic acid has revealed complex resistance mechanisms that can be broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govnih.gov

Target-Site Resistance (TSR): This form of resistance arises from genetic modifications at the herbicide's specific site of action within the plant, which prevent the herbicide from binding and exerting its effect. nih.govnih.gov Future investigations into resistance against this compound would likely focus on identifying similar mutations in the target proteins of the synthetic auxin pathway. Key TSR mechanisms identified for related herbicide classes include:

Point Mutations: Single nucleotide changes in the gene encoding the target protein can lead to an amino acid substitution. nih.gov This alteration can reduce the binding affinity of the herbicide without compromising the protein's natural function. For instance, in aryloxyphenoxypropionate herbicides, which share a propanoic acid moiety, mutations in the acetyl-coenzyme A carboxylase (ACCase) gene are a common cause of resistance. researchgate.net

Codon Deletion: The removal of a complete codon from a gene can also alter the structure of the target protein, conferring resistance. nih.gov

Altered Gene Expression: Resistance can also occur through the increased production of the target enzyme, effectively diluting the impact of the herbicide at standard application rates. researchgate.net

Non-Target-Site Resistance (NTSR): NTSR mechanisms are more complex and involve processes that reduce the amount of active herbicide reaching the target site. These are considered a major challenge in modern agriculture due to their potential to confer cross-resistance to multiple herbicide classes. nih.gov Key NTSR mechanisms include:

Enhanced Metabolism: Weeds may evolve the ability to rapidly detoxify the herbicide using enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). nih.gov

Altered Uptake and Translocation: Changes in the plant's cuticle or transport systems can reduce the absorption of the herbicide or sequester it away from its site of action. researchgate.net

Future research will likely employ advanced molecular techniques to screen for these mechanisms in weeds exposed to this compound, providing crucial insights for resistance management.

Table 1: Investigated Molecular Mechanisms of Herbicide Resistance

| Resistance Type | Mechanism | Description |

|---|---|---|

| Target-Site Resistance (TSR) | Point Mutations | Alterations in the target enzyme's gene sequence reduce herbicide binding affinity. nih.gov |

| Gene/Codon Deletion | Removal of genetic code alters the protein structure, preventing herbicide interaction. nih.gov | |

| Gene Amplification | Overexpression of the target enzyme requires higher herbicide concentrations for inhibition. researchgate.net | |

| Non-Target-Site Resistance (NTSR) | Enhanced Metabolism | Increased activity of detoxifying enzymes (e.g., P450s, GSTs) breaks down the herbicide. nih.gov |

| Altered Translocation | Reduced movement of the herbicide within the plant to the target site. researchgate.net | |

| Sequestration | The herbicide is stored in cellular compartments, such as the vacuole, away from its target. |

Development of Novel Dichlorophenoxypropanoic Acid-Based Herbicides with Improved Environmental Profiles

The rise of herbicide-resistant weeds necessitates a continuous pipeline of new herbicidal compounds with novel modes of action (MoA). nih.govmdpi.com The development of new herbicides based on the dichlorophenoxypropanoic acid scaffold is a promising avenue of research, aiming to create molecules that are effective against resistant weeds while exhibiting improved environmental and toxicological profiles. researchgate.net

A key strategy involves the modification of existing molecules. For example, researchers are re-evaluating older active ingredients, such as the R-isomer of dichlorprop (B359615) (dichlorprop-p), and using them in new formulations to manage weeds that have developed resistance to more commonly used herbicides. nufarm.comwikipedia.org This approach leverages a known chemical structure that has not been widely exposed to current resistant weed populations. nufarm.com

Future development in this area will focus on several key objectives:

Novel Modes of Action: A primary goal is to discover compounds that inhibit new biological targets in plants. nih.gov Research is exploring enzymes in essential amino acid biosynthesis pathways, such as dihydrodipicolinate synthase (DHDPS), as potential new herbicide targets. nih.gov

Enhanced Selectivity: New derivatives will be designed to be more selective, effectively controlling target weeds with minimal impact on the crop.

Improved Environmental Profile: A major focus is on increasing the biodegradability of new herbicides and reducing their persistence in soil and water. This can be achieved by modifying the chemical structure to make it more susceptible to microbial degradation.

Rational molecular design and high-throughput screening are critical tools in this discovery process, allowing scientists to create and test numerous derivatives of the this compound backbone to identify candidates with optimal efficacy and environmental characteristics. mdpi.com

Table 2: Strategies for Novel Herbicide Development

| Strategy | Objective | Example Research Area |

|---|---|---|

| Structural Modification | Overcome existing resistance; improve efficacy. | Synthesis of new esters or amides of the propanoic acid chain. |

| Targeting Novel MoAs | Combat metabolic and target-site resistance. | Developing inhibitors for enzymes like Homogentisate Solanesyltransferase (HST) or Dihydroorotate Dehydrogenase (DHODH). mdpi.comresearchgate.net |

| Isomer Optimization | Increase activity and reduce non-target effects. | Commercialization of single, highly active isomers like dichlorprop-p. nufarm.com |

| Pro-herbicide Design | Improve uptake and translocation in target weeds. | Creating derivatives that become active only after metabolic conversion within the plant. |

| Enhanced Biodegradability | Reduce environmental persistence and soil residues. | Incorporating chemical bonds that are more easily cleaved by soil microbes. |

Application of Advanced Biotechnological Tools in Degradation and Bioremediation

The environmental fate of herbicides is a significant concern, and bioremediation—the use of microorganisms to break down pollutants—offers a sustainable solution for decontaminating affected soil and water. rsdjournal.orgnih.gov Advanced biotechnological tools are revolutionizing our ability to understand and enhance the natural degradation processes for phenoxy herbicides.

Research has shown that various soil bacteria and fungi possess the enzymatic machinery to degrade chlorinated aromatic compounds. conicet.gov.arnih.gov For instance, bacterial strains from genera such as Delftia and Cupriavidus have been identified for their ability to degrade the related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). conicet.gov.ardntb.gov.ua These microorganisms often use the herbicide as a source of carbon and energy. nih.gov

The application of modern biotechnological tools is accelerating progress in this field:

Genomics and Metagenomics: These technologies allow scientists to sequence the DNA of individual microbes or entire microbial communities from contaminated sites. This can lead to the discovery of novel genes and metabolic pathways responsible for herbicide degradation. nih.gov

Synthetic Biology and Genetic Engineering: Scientists are now able to construct novel degradation pathways in host organisms like Escherichia coli. By assembling multiple genes from different organisms, it is possible to create engineered bacteria capable of completely mineralizing complex herbicides like 2,4-D in a short period. nih.gov

Proteomics and Metabolomics: These tools help in identifying the specific enzymes and metabolic intermediates involved in the degradation pathway. Understanding these details is crucial for optimizing bioremediation processes.

These advanced approaches, currently being applied to more common phenoxy herbicides, provide a clear roadmap for developing effective bioremediation strategies for this compound.

Table 3: Biotechnological Tools in Herbicide Bioremediation

| Tool | Application | Outcome |

|---|---|---|

| Metagenomics | Analysis of microbial DNA from contaminated soil. | Discovery of novel catabolic genes and degradation pathways. |

| Synthetic Biology | Assembling degradation pathway genes into a host bacterium. | Creation of engineered microbes for rapid and complete pollutant removal. nih.gov |

| Transcriptomics | Studying gene expression in response to the herbicide. | Identifying which genes and pathways are activated during degradation. |

| Bioreactors | Using immobilized microbial biofilms in controlled systems. | Efficient treatment of contaminated water and industrial effluents. conicet.gov.ar |

| Enzyme Discovery | Isolating and characterizing key degradation enzymes (e.g., dioxygenases). | Potential for cell-free enzymatic degradation systems. |

Interdisciplinary Approaches to Understanding Environmental and Biological Interactions

A comprehensive understanding of the lifecycle and impact of this compound requires a holistic, interdisciplinary approach. Combining expertise from various scientific fields is essential to fully characterize its behavior from the moment of application to its ultimate fate in the environment and its interactions with biological systems. nih.govepa.gov

The environmental journey of a herbicide is complex, influenced by its chemical properties and various environmental factors. epa.govjuniperpublishers.com An integrated research model would include:

Environmental Chemistry: This field investigates the herbicide's persistence in soil and water, its potential for leaching into groundwater or moving into the atmosphere, and the formation of any breakdown products. epa.govresearchgate.net

Ecotoxicology: This discipline assesses the potential impact of the herbicide on non-target organisms, including soil microbes, aquatic life, insects, and other plants. nih.gov This is crucial for establishing a complete ecological risk profile.

Weed Science and Agronomy: These areas focus on the herbicide's efficacy in controlling target weeds under different agricultural practices and the conditions that may lead to the selection of resistant populations.

Molecular Biology and Toxicology: These fields explore the mechanisms of action at a cellular and molecular level, not only in target weeds but also in non-target organisms, to understand the broader biological interactions. researchgate.net

By integrating findings from these diverse fields, researchers can build predictive models for the environmental behavior and biological effects of this compound. This comprehensive knowledge is vital for guiding its responsible development, use, and stewardship in agriculture.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(2,3-Dichlorophenoxy)propanoic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Contaminated clothing must be removed immediately and laundered separately by trained personnel .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure.

- Decontamination : Clean spills with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water for cleanup due to the compound’s low water solubility .

- Storage : Store in airtight containers away from light and oxidizing agents. Label containers with CAS No. 120-36-5 for accurate identification .

Q. How can researchers verify the identity and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Compare H and C NMR spectra with reference data from NIST Chemistry WebBook (e.g., chemical shifts for dichlorophenoxy protons at δ 6.8–7.2 ppm) .

- IR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm, C-O-C ether stretch at ~1250 cm).

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid; retention time ~12–14 min).

- Mass Spectrometry : Confirm molecular ion [M-H] at m/z 253.97 (calculated for CHClO) .

Q. What regulatory guidelines apply to the use of this compound in international research?

- Methodological Answer :

- Regulatory Status : Listed in the Chinese Inventory of Existing Chemical Substances (IECSC) under CAS 120-36-5, requiring compliance with local hazard communication standards .

- ECHA Compliance : While not directly classified as an SVHC (Substance of Very High Concern), structurally related perfluorinated acids (e.g., tetrafluoro-propionic acids) are regulated under REACH; monitor updates for analogs .

Advanced Research Questions

Q. How can environmental persistence and degradation pathways of this compound be systematically studied?

- Methodological Answer :

- Hydrolysis Studies : Conduct pH-dependent stability tests (pH 3–9) at 25–50°C. Monitor degradation via LC-MS for chloro-phenolic byproducts.

- Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and analyze using high-resolution mass spectrometry (HRMS) to identify radical intermediates.

- Soil Half-Life : Use C-labeled compound in soil microcosms to track mineralization rates and bound residues .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays : Replicate studies using uniform cell lines (e.g., HepG2 for hepatotoxicity) and controlled exposure durations (24–72 hr).

- Dose-Response Analysis : Perform IC/EC determinations with triplicate technical replicates to reduce variability.

- Structural Analog Comparison : Compare activity with 2,4-dichloro analogs (e.g., Diclofop-methyl) to isolate substituent effects .

Q. How can synthetic routes be optimized to improve yield while reducing hazardous byproducts?

- Methodological Answer :

- Coupling Reactions : Use Ullmann coupling between 2,3-dichlorophenol and ethyl 3-bromopropanoate, catalyzed by CuI/1,10-phenanthroline in DMF at 110°C. Monitor reaction progress via TLC.

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.

- Byproduct Mitigation : Purify via flash chromatography (hexane/ethyl acetate gradient) to remove unreacted phenol and halogenated impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.